![molecular formula C20H19N3O4 B5530493 8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5530493.png)
8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]chromane-3-carboxamide
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Overview
Description
This compound belongs to a class of chemicals that often exhibit various biological activities and have been the subject of synthesis and characterization in medicinal chemistry. While specific studies on this compound are limited, related structures have been synthesized and analyzed to understand their chemical and physical behaviors, and their potential antibacterial activities.
Synthesis Analysis
Synthesis involves cyclization reactions, typically utilizing conditions such as the presence of phosphorous oxychloride at elevated temperatures. For example, derivatives similar to the target compound have been synthesized from substituted-benzoic acid N'-[1-(substituted phenyl)-methyl-pyrazole-carbonyl]-hydrazides (Rai et al., 2009).
Molecular Structure Analysis
Molecular structures are often confirmed using techniques such as NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction. These methods provide details on the compound's structure, including dihedral angles and hydrogen bonding interactions (Kumara et al., 2018).
properties
IUPAC Name |
8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-9-5-8-14-10-15(12-26-18(14)16)19(24)21-11-17-22-20(27-23-17)13-6-3-2-4-7-13/h2-9,15H,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDFGMWFPZYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-chromanecarboxamide |
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